Olean-12-ene-3beta,28-diol diacetate

CAS No.:

Cat. No.: VC16213291

Molecular Formula: C34H54O4

Molecular Weight: 526.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H54O4 |

|---|---|

| Molecular Weight | 526.8 g/mol |

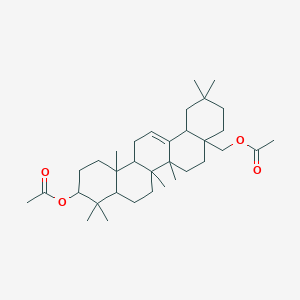

| IUPAC Name | (10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl)methyl acetate |

| Standard InChI | InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3 |

| Standard InChI Key | DGYMSRDXTBOSQL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Olean-12-ene-3β,28-diol diacetate belongs to the oleanane triterpenoid class, distinguished by a pentacyclic skeleton with a double bond at C-12 and acetyl modifications at C-3β and C-28. Its molecular formula (C₃₄H₅₄O₄) and weight (526.8 g/mol) were confirmed via PubChem entries and computational analyses . The compound’s systematic name, 28-(acetyloxy)olean-12-en-3-yl acetate, reflects its esterification pattern, while alternative synonyms include 3β,28-diacetoxyolean-12-ene and DGYMSRDXTBOSQL-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₅₄O₄ | |

| Molecular Weight | 526.8 g/mol | |

| Exact Mass | 526.387 Da | |

| PSA (Polar Surface Area) | 52.6 Ų | |

| LogP (Partition Coefficient) | 8.06 |

Structural Analysis

The compound’s 2D structure features a pentacyclic oleanane backbone with acetyl groups at C-3β and C-28. PubChem’s chemical depiction confirms the β-orientation of the C-3 acetyl group and the trans-configuration of the C-12 double bond . Conformer generation for 3D modeling remains challenging due to undefined stereocenters, limiting dynamic structural analyses . Comparative studies with analogous compounds, such as oleanolic acid (C₃₀H₄₈O₃), highlight the role of acetylation in altering solubility and bioactivity .

Natural Occurrence and Biosynthesis

Botanical Sources

Olean-12-ene-3β,28-diol diacetate was first isolated from Salvia tchihatcheffii, a plant species within the Lamiaceae family known for its diverse triterpenoid profile . This aligns with broader patterns in Salvia species, which biosynthesize oleanane derivatives as part of their defensive chemical arsenal . While no additional plant sources have been explicitly documented, related compounds like oleanolic acid and erythrodiol are widespread in Oleaceae and Araliaceae families, suggesting potential undiscovered occurrences .

Biosynthetic Pathway

Triterpenoid biosynthesis in plants originates from the mevalonate pathway, where 2,3-oxidosqualene undergoes cyclization to form oleanane skeletons. Subsequent oxidation and acetylation at C-3β and C-28 yield Olean-12-ene-3β,28-diol diacetate . Enzymatic steps involve cytochrome P450 monooxygenases for hydroxylation and acetyltransferases for esterification, though specific enzymes in S. tchihatcheffii remain uncharacterized .

Synthesis and Modification

Semisynthetic Routes

While direct isolation from S. tchihatcheffii is the primary source, semisynthesis from oleanolic acid (C₃₀H₄₈O₃) offers a viable alternative. Acetylation of olean-12-ene-3β,28-diol (C₃₀H₅₀O₂) using acetic anhydride or acetyl chloride introduces the diacetate groups, as evidenced by analogous procedures for CDDO derivatives . Chemsrc data for CAS 55869-95-9 (olean-12-en-3β,28-diol) and CAS 2800-77-3 (oleana-12,15-diene-3β,28-diol diacetate) provide structural benchmarks for such synthetic efforts .

Table 2: Comparative Analysis of Related Triterpenoids

| Compound | Molecular Formula | Molecular Weight | Key Modifications |

|---|---|---|---|

| Olean-12-ene-3β,28-diol diacetate | C₃₄H₅₄O₄ | 526.8 g/mol | C-3β, C-28 acetylation |

| Oleanolic acid | C₃₀H₄₈O₃ | 456.7 g/mol | C-28 carboxylic acid |

| 3-Epi-erythrodiol | C₃₀H₅₀O₂ | 442.7 g/mol | C-3α hydroxyl |

| CDDO-methyl ester | C₃₂H₄₄O₄ | 516.7 g/mol | C-2 cyano, C-3 ketone |

Analytical Characterization

Pharmacological and Industrial Applications

Drug Development Prospects

The compound’s structural features align with drug-likeness criteria (MW < 500 Da, LogP < 5), though its high LogP may limit solubility . Prodrug strategies or nanoparticle formulations could mitigate this challenge. Patent filings for related triterpenoids (e.g., CDDO derivatives) underscore industrial interest in this chemical space .

Cosmetic and Nutraceutical Uses

Oleanane triterpenoids are common in skincare products for their anti-inflammatory effects. The diacetate’s stability and lipid solubility make it a candidate for topical formulations, though safety studies are prerequisite .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume